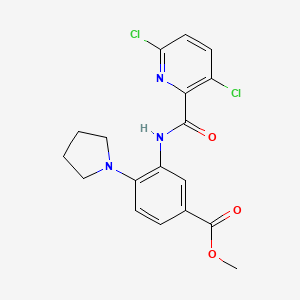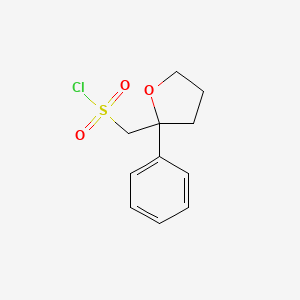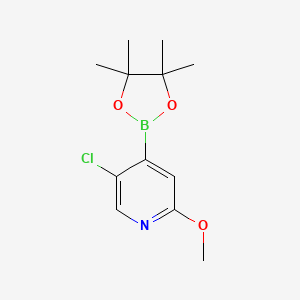
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a type of organoboron reagent . These reagents are highly valuable building blocks in organic synthesis . They are generally environmentally benign and have been developed with properties tailored for application under specific conditions .
Synthesis Analysis
Pinacol boronic esters, including this compound, can be prepared via a highly regio and stereoselective zirconocene catalysed hydroboration of terminal and internal alkynes . The procedure gives high yields of the boronic esters at room temperature .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the protodeboronation process .Physical and Chemical Properties Analysis
The general physical and chemical properties of pinacol boronic esters are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Scientific Research Applications
Analytical Challenges and Strategies
Pinacolboronate esters, including varieties related to 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester, pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. This complicates their analysis using conventional techniques like GC and normal-phase HPLC. To address these issues, unconventional approaches employing non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases with an ion pairing reagent have been developed. These methods have broad applicability for the purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).
Synthesis of Complex Molecules
The utility of boronic acid pinacol esters in facilitating the synthesis of complex molecules has been extensively documented. For example, the use of 2-aminopyridine-5-boronic acid pinacol ester as a building block for the synthesis of diverse compound libraries via microwave-assisted one-pot cyclization/Suzuki coupling approach highlights the versatility and robustness of these compounds. This methodology underscores the significant potential of metal-catalyzed, multicomponent reactions in the rapid and efficient synthesis of complex molecules (Dimauro & Kennedy, 2007).
Applications in Polymer Science
In polymer science, boronic acid pinacol esters serve as critical intermediates. For instance, the synthesis of hyperbranched polythiophene with a nearly 100% degree of branching was achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction of an AB2 monomer containing phenyl boronic acid pinacol ester and dibromothiophene units. This highlights the role of these esters in creating advanced polymer architectures with potential applications in materials science (Segawa, Higashihara, & Ueda, 2013).
Drug Discovery and Biomedical Applications
Boronic acid pinacol esters have found applications in the biomedical field, such as in the inhibition of enzyme activity. Peptide boronic acids and their pinacol esters have been shown to inhibit chymase activity, which plays a role in allergic inflammations. These compounds offer a therapeutic potential for treating allergic inflammations by selectively inhibiting chymase without affecting other enzymes like trypsin (Kato et al., 1988).
Safety and Hazards
Future Directions
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Therefore, future research may focus on developing new methods for the protodeboronation of pinacol boronic esters .
Properties
IUPAC Name |
5-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(16-5)15-7-9(8)14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPAGXHWLPNPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)
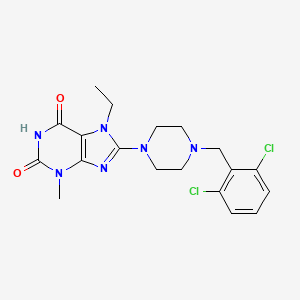
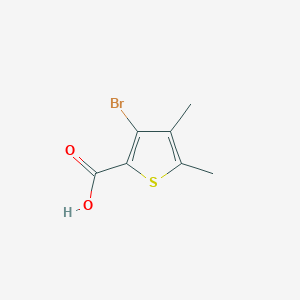
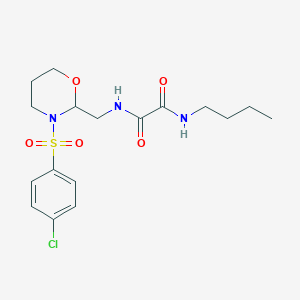
![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)
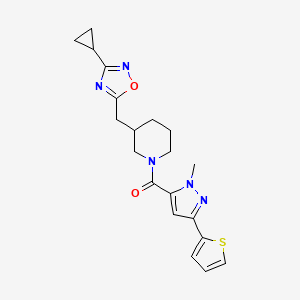
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
